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Compound of Interest

Compound Name:
3-{[(Benzyloxy)carbonyl]amino}-3-

phenylpropanoic acid

Cat. No.: B146224 Get Quote

In the landscape of medicinal chemistry and peptide science, the strategic modification of

amino acid backbones offers a powerful tool for modulating biological activity, enhancing

stability, and generating novel therapeutic candidates. While α-amino acids form the

fundamental basis of natural proteins, their β-homologues, or β-amino acids, have emerged as

exceptionally valuable building blocks. β-Amino acids, characterized by the placement of the

amino group on the second carbon from the carboxyl function, impart unique conformational

constraints and, critically, confer remarkable resistance to proteolytic degradation by common

peptidases.[1]

This guide focuses on a particularly important derivative: N-(Benzyloxycarbonyl)-β-phenyl-β-

alanine, a molecule that combines the structural features of a β-amino acid with a key aromatic

moiety and a classical amine-protecting group. The presence of the phenyl group provides a

scaffold for diverse pharmacomodulation, while the N-benzyloxycarbonyl (Cbz or Z) group, a

cornerstone of peptide synthesis since its introduction by Bergmann and Zervas, enables its

controlled incorporation into larger, complex molecules.[2]

This document serves as a technical resource for researchers, chemists, and drug

development professionals, providing in-depth information on the structure, properties,

synthesis, and critical applications of this versatile chemical entity.
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Figure 1: Chemical structure of N-
(Benzyloxycarbonyl)-β-phenyl-β-alanine.

Core Chemical and Physical Properties
The utility of any chemical building block begins with a fundamental understanding of its

physical and chemical properties. N-Cbz-β-phenyl-β-alanine is typically a white to off-white

crystalline solid, exhibiting solubility in many common organic solvents such as methanol, ethyl

acetate, and acetic acid, while being sparingly soluble in water.[2]

Property Value Source

IUPAC Name

3-

(((Benzyloxy)carbonyl)amino)-

3-phenylpropanoic acid

Derived

Molecular Formula C₁₇H₁₇NO₄ Derived

Molecular Weight 299.32 g/mol Derived

Common Synonyms
Cbz-β-Phe-OH, Z-β-Phe-OH,

N-Cbz-3-phenyl-β-alanine
N/A

Appearance
White to off-white crystalline

solid
[2][3]

Solubility

Soluble in methanol, ethyl

acetate; sparingly soluble in

water

[2]

Melting Point
Typically in the range of 85-87

°C (for the α-analog)
[3]
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Spectroscopic and Structural Elucidation
Rigorous structural confirmation is paramount in synthesis and drug development. The

combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of N-

Cbz-β-phenyl-β-alanine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the precise connectivity and chemical environment of each atom in

the molecule's carbon-hydrogen framework.[5]

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

each unique proton environment. Key signals include:

A multiplet between 7.20-7.40 ppm integrating to 10 protons, corresponding to the two

phenyl rings (one from the Cbz group and one at the β-position).

A singlet at approximately 5.10 ppm for the two benzylic protons (CH₂) of the Cbz group.

A multiplet for the methine proton (CH) at the β-position, coupled to both the α-protons and

the NH proton.

A pair of diastereotopic multiplets for the two α-protons (CH₂), due to the adjacent chiral

center.

A signal for the carbamate proton (NH), which may be broad and its chemical shift can be

solvent-dependent.

A broad singlet for the carboxylic acid proton (OH), typically downfield (>10 ppm).

¹³C NMR: The carbon spectrum will corroborate the structure with signals for:

Two carbonyl carbons (one from the carbamate, one from the carboxylic acid) between

155-175 ppm.

A series of signals in the aromatic region (127-140 ppm).

A signal for the benzylic carbon of the Cbz group around 67 ppm.
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Signals for the β-carbon (methine) and α-carbon (methylene).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Expected characteristic absorption bands include:

~3300 cm⁻¹: N-H stretch of the carbamate.

~3030 cm⁻¹: Aromatic C-H stretches.

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

~1690 cm⁻¹: C=O stretch of the carbamate.

~1530 cm⁻¹: N-H bend.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.[5]

Molecular Ion (M+): The expected molecular ion peak would be at m/z = 299.

High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental

composition of C₁₇H₁₇NO₄.[4]

Key Fragmentation: Common fragmentation patterns would include the loss of the benzyl

group (m/z 91) or the entire benzyloxycarbonyl group.

Synthesis and Manufacturing Strategies
The synthesis of N-Cbz-β-phenyl-β-alanine can be approached logically by first constructing

the core β-phenyl-β-alanine backbone, followed by the standard protection of the amine

functionality.

Synthesis of the β-Phenyl-β-alanine Backbone
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Historically, one of the primary methods to access β-phenylalanine derivatives was the

Rodionow-Johnson reaction.[1] This involves the condensation of malonic acid with

benzaldehyde in the presence of an ammonia source, such as ammonium acetate.[1] While

effective, this method can produce byproducts. Modern advancements have led to the

development of more sophisticated and enantioselective methods. Asymmetric syntheses,

often employing transition metal catalysts like rhodium, allow for the preparation of specific

enantiomers of the β-amino acid, which is critical for pharmaceutical applications.[1]

Synthesis of β-Phenyl-β-alanine Core
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General Synthetic Workflow for N-Cbz-β-phenyl-β-alanine.

Detailed Protocol: N-Protection via Schotten-Baumann
Reaction
This protocol describes the protection of the amino group of β-phenyl-β-alanine using benzyl

chloroformate under basic conditions. This self-validating procedure relies on the differential

solubility of the starting material, reagent, and product to drive purification.

Materials:

β-Phenyl-β-alanine

Benzyl chloroformate (Cbz-Cl)

2 M Sodium Hydroxide (NaOH) solution

2 N Hydrochloric Acid (HCl)

Ethyl acetate

Diethyl ether

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Ice bath, magnetic stirrer, separatory funnel

Procedure:

Dissolution: Dissolve the β-phenyl-β-alanine starting material in 2 M aqueous NaOH in a

flask and cool the solution to 0 °C using an ice bath with gentle stirring. The base

deprotonates the carboxylic acid and ensures the amino group remains a free, potent

nucleophile.[6]

Acylation: While maintaining the temperature between 0-5 °C, add benzyl chloroformate

dropwise. Concurrently, add a second portion of 2 M NaOH solution to neutralize the HCl

byproduct that is formed, ensuring the reaction mixture remains alkaline (pH > 8).[6][7]
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer

chromatography (TLC) to confirm the consumption of the starting material.

Workup - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel.

Wash with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl

alcohol byproduct. Discard the organic layers.[6]

Workup - Product Isolation: Cool the remaining aqueous layer in an ice bath and carefully

acidify to pH 2-4 with 2 N HCl. The desired N-Cbz protected product, now protonated and

less water-soluble, will precipitate out as a white solid or oil.[7]

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x). The

organic layers now contain the desired product.

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to

yield the crude N-Cbz-β-phenyl-β-alanine.[6]

Purification: The product can be further purified by recrystallization, typically from a solvent

system like ethyl acetate/hexane, to yield a pure, crystalline solid.[6]

Applications in Research and Drug Development
The utility of N-Cbz-β-phenyl-β-alanine stems from its dual nature: it is both a conformationally

unique amino acid and a readily deployable component in stepwise chemical synthesis.

Keystone Role in Peptide Synthesis
The Cbz group is a foundational amine protecting group in solution-phase peptide synthesis.[2]

Its primary function is to prevent the nucleophilic amine of one amino acid from engaging in

unwanted side reactions while its carboxylic acid is activated for coupling with another amino

acid.[2]

Coupling: The carboxylic acid of N-Cbz-β-phenyl-β-alanine is activated using a coupling

agent (e.g., DCC, HBTU). This activated species then reacts with the free N-terminus of a

growing peptide chain to form a new peptide bond.
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Deprotection: A key advantage of the Cbz group is its stability to mildly acidic and basic

conditions, allowing for orthogonal protection strategies. It is cleanly and efficiently removed

under neutral conditions via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst),

yielding a free amine, toluene, and carbon dioxide, which are easily removed.[2]

N-Cbz-β-phenyl-β-alanine

Peptide Coupling

Peptide Chain
(with free N-terminus)

 DCC/HBTU 

Cbz-Protected
Dipeptide

Cbz Removal
(Catalytic Hydrogenolysis)

 H₂, Pd/C 

Elongated Peptide
(new free N-terminus)

 Next Cycle 

Click to download full resolution via product page

Role of N-Cbz-β-phenyl-β-alanine in a Peptide Synthesis Cycle.

Scaffold for Peptidomimetics and Therapeutics
β-phenylalanine derivatives (β-PADs) are structurally analogous to natural α-amino acids,

allowing them to be recognized by biological systems. However, their altered backbone makes

them poor substrates for proteases, significantly increasing their in-vivo stability.[1] This

property makes them ideal scaffolds for peptidomimetics.

Furthermore, β-PADs serve as crucial intermediates in the industrial synthesis of approved

drugs and are central to the discovery of new therapeutic agents across multiple disease

areas:

Antivirals: The core structure is found in drugs like the HIV entry inhibitor Maraviroc, which

targets the CCR5 receptor.[1]

Oncology: Derivatives have been identified as inhibitors of eEF2K (Eukaryotic Elongation

Factor-2 Kinase), a target involved in tumor angiogenesis and resistance in breast cancer.[1]

Neurodegenerative Disease: The β-PAD scaffold has been used to synthesize molecules

that target amyloid aggregation, a hallmark of Alzheimer's disease.[1]

Conclusion and Future Perspectives
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N-(Benzyloxycarbonyl)-β-phenyl-β-alanine is more than a simple protected amino acid; it is a

versatile and powerful building block for chemical and pharmaceutical innovation. Its unique

combination of a protease-resistant β-amino acid backbone, a modifiable phenyl group, and a

classically removable protecting group ensures its continued relevance in drug discovery.

Future developments will likely focus on more sustainable and efficient synthetic routes. The

emergence of biocatalytic pathways, using engineered enzymes like β-Amino Acid

Dehydrogenase (β-AADH), represents a promising green alternative to traditional chemical

methods.[1] These enzymatic processes offer high enantioselectivity under mild, aqueous

conditions, aligning with the growing imperative for environmentally responsible manufacturing

in the pharmaceutical industry.[8][9] As the demand for complex, stable, and biologically active

molecules grows, the strategic application of scaffolds like N-Cbz-β-phenyl-β-alanine will

remain central to the advancement of medicinal science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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